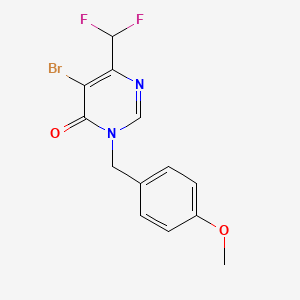

5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by the presence of a bromine atom at the 5th position, a difluoromethyl group at the 6th position, and a 4-methoxybenzyl group at the 3rd position of the pyrimidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine, bromine, and difluoromethylating agents.

Formation of Pyrimidinone Core: The pyrimidinone core is formed through a cyclization reaction involving the condensation of 4-methoxybenzylamine with a suitable carbonyl compound, followed by bromination at the 5th position.

Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating reagents under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the pyrimidinone ring or the bromine atom, potentially yielding dehalogenated or reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of dehalogenated pyrimidinone derivatives.

Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biologische Aktivität

5-Bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by its unique structure, exhibits significant pharmacological properties, primarily as an anti-inflammatory agent. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11BrF2N2O2, with a molecular weight of 345.14 g/mol. The compound features a bromine atom, a difluoromethyl group, and a 4-methoxybenzyl substituent attached to a pyrimidine ring, which is crucial for its biological activity and chemical reactivity .

Biological Activity

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Preliminary studies have reported half-maximal inhibitory concentration (IC50) values that suggest promising potency against these enzymes, highlighting its potential as a therapeutic agent for treating inflammatory diseases .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against human colon adenocarcinoma (CaCo-2) and other tumor cell lines, showing varying degrees of cytotoxicity. The specific activity of this compound in these assays remains to be fully characterized but suggests potential applications in oncology .

Synthesis

The synthesis of this compound can be achieved through several methodologies. A common synthetic route involves the reaction of 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one with 4-methoxybenzyl chloride in the presence of potassium carbonate in N,N-dimethylformamide (DMF). This method typically yields the desired product with good efficiency .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-6-(trifluoromethyl)-pyrimidin-4(3H)-one | Similar pyrimidine core with trifluoromethyl group | Potential antitumor activity |

| 5-Iodo-6-(difluoromethyl)-pyrimidin-4(3H)-one | Iodine substitution instead of bromine | Enhanced lipophilicity |

| 5-Bromo-6-(methyl)-pyrimidin-4(3H)-one | Methyl group instead of difluoromethyl | Reduced anti-inflammatory potency |

This table illustrates the diversity within pyrimidine derivatives and their varying biological activities, suggesting that modifications to the core structure can significantly influence pharmacological properties.

Case Studies and Research Findings

Numerous studies have focused on the biological activities of pyrimidine derivatives similar to this compound. For example:

- Inhibition of COX Enzymes : A study demonstrated that certain derivatives effectively inhibited COX enzymes, leading to reduced inflammation in animal models.

- Cytotoxicity Against Cancer Cells : Research has shown that modifications to the pyrimidine core can enhance cytotoxicity against various cancer cell lines, indicating potential for further development in cancer therapies .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in inflammatory pathways and cancer progression .

Eigenschaften

Molekularformel |

C13H11BrF2N2O2 |

|---|---|

Molekulargewicht |

345.14 g/mol |

IUPAC-Name |

5-bromo-6-(difluoromethyl)-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one |

InChI |

InChI=1S/C13H11BrF2N2O2/c1-20-9-4-2-8(3-5-9)6-18-7-17-11(12(15)16)10(14)13(18)19/h2-5,7,12H,6H2,1H3 |

InChI-Schlüssel |

MNIDETRLPZTZGD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CN2C=NC(=C(C2=O)Br)C(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.